2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using acetic anhydride to introduce the acetamide group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its indole core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its optical and thermal properties.
(2-methyl-1H-indol-3-yl)(phenyl)methanone: Used in early discovery research for its unique chemical properties.
Uniqueness
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide stands out due to its combination of an indole core and a sulfonamide group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Biological Activity
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 334.39 g/mol
- CAS Number : 67483-02-7
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
MCF-7 (Breast) | 4.8 | Inhibition of cell cycle progression |
HeLa (Cervical) | 6.0 | Modulation of PI3K/Akt signaling |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Table 2: Anti-inflammatory Activity
Model | Effect Observed | Reference |
---|---|---|
LPS-stimulated macrophages | Decreased TNF-α production | Journal of Immunology |
Carrageenan-induced paw edema | Reduced swelling | Inflammation Research |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed significant inhibition of cell viability, supporting its use as a potential therapeutic agent in lung cancer treatment.
- Case Study on Inflammatory Diseases : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and pain, indicating its potential application in treating inflammatory disorders.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects:
- Cell Cycle Arrest : Studies indicate that the compound induces G0/G1 phase arrest in cancer cells, effectively halting their proliferation.
- Apoptosis Induction : Mechanistic studies have shown that it activates caspase pathways leading to apoptosis in various cancer cell lines.
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-24(22,23)19-15-7-4-6-14(11-15)18-17(21)12-20-10-9-13-5-2-3-8-16(13)20/h2-11,19H,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOFNBSQGBMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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